1H-Pyrrole-2-carbaldehyde
CAS No.: 1003-29-8
VCID: VC0018789
Molecular Formula: C5H5NO
Molecular Weight: 95.10 g/mol
* For research use only. Not for human or veterinary use.

Description | 1H-Pyrrole-2-carbaldehyde, also known as α-pyrrolaldehyde or 2-carboxaldehyde-1H-pyrrole, belongs to the class of organic compounds called aryl-aldehydes . Aryl-aldehydes are characterized by an aldehyde group directly attached to an aromatic ring . 1H-Pyrrole-2-carbaldehyde is reported to have an ethereal taste and has been found in high concentrations in beer . It has also been detected, though not quantified, in foods like evergreen blackberries, teas, green tea, red tea, and robusta coffees, suggesting it could be a potential biomarker for the consumption of these foods . This compound has a molecular weight of 95.0993 g/mol and the molecular formula C5H5NO . Identifiers for 1H-Pyrrole-2-carbaldehyde include the CAS Registry Number 1003-29-8, the IUPAC name 1H-pyrrole-2-carbaldehyde, and the InChI Key ZSKGQVFRTSEPJT-UHFFFAOYSA-N . Other names for 1H-Pyrrole-2-carbaldehyde include alpha-pyrrolaldehyde, 1HPyrrole2carboxaldehyde, and 2-pyrrole carboxaldehyde . A similar compound, 1-Allyl-1H-pyrrole-2-carbaldehyde, has a molecular weight of 135.16 g/mol and a molecular formula of C8H9NO . Research Assistants in scientific fields may encounter 1H-Pyrrole-2-carbaldehyde or similar compounds during experiments . A strong research assistant resume should highlight research skills, knowledge of research methodologies, and the ability to work independently . When describing experience, action verbs such as analyzed, collaborated, conducted, and interpreted can be used to showcase key contributions . |
---|---|
CAS No. | 1003-29-8 |
Product Name | 1H-Pyrrole-2-carbaldehyde |
Molecular Formula | C5H5NO |
Molecular Weight | 95.10 g/mol |
IUPAC Name | 1H-pyrrole-2-carbaldehyde |
Standard InChI | InChI=1S/C5H5NO/c7-4-5-2-1-3-6-5/h1-4,6H |
Standard InChIKey | ZSKGQVFRTSEPJT-UHFFFAOYSA-N |
SMILES | C1=CNC(=C1)C=O |
Canonical SMILES | C1=CNC(=C1)C=O |
Synonyms | 2-Pyrrolylcarboxaldehyde; 2-Formylpyrrole; 2-Pyrrolaldehyde; Pyrrole-2-aldehyde; NSC 112885; NSC 66394; |
PubChem Compound | 13854 |
Last Modified | Sep 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume